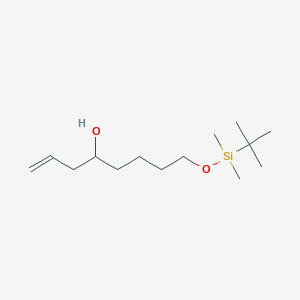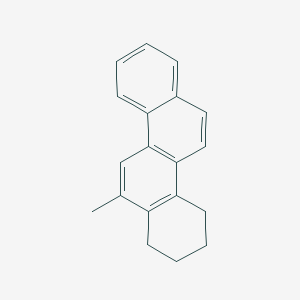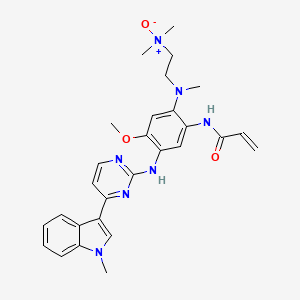![molecular formula C6H15ClN2O2 B1145378 N-[(Boc)amino]methylamine Hydrochloride CAS No. 73017-98-8](/img/structure/B1145378.png)
N-[(Boc)amino]methylamine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Boc)amino]methylamine Hydrochloride is a chemical compound commonly used in organic synthesis. It is a derivative of carbamic acid and is often employed as a protecting group for amines due to its stability under various reaction conditions. The compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (aminomethyl)carbamate hydrochloride typically involves the reaction of tert-butyl chloroformate with aminomethyl compounds. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
R-NH2+(CH3)3COC(O)Cl→R-NHCOO-t-Bu+HCl
Industrial Production Methods
Industrial production of tert-butyl (aminomethyl)carbamate hydrochloride often involves large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reactant concentrations. The product is typically purified by recrystallization or chromatography to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions
N-[(Boc)amino]methylamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates.
Reduction: Reduction reactions can convert the carbamate group back to the amine.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are typical reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted carbamates, amines, and other derivatives depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-[(Boc)amino]methylamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology: Employed in the modification of biomolecules for studying protein functions and interactions.
Medicine: Utilized in the development of pharmaceuticals, especially in the synthesis of drug candidates that require selective protection of functional groups.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of tert-butyl (aminomethyl)carbamate hydrochloride involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. The tert-butyl group can be selectively removed under acidic conditions, regenerating the free amine. This selective protection and deprotection mechanism is crucial in multi-step organic syntheses where different functional groups need to be manipulated without interfering with each other.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl carbamate
- Benzyl carbamate
- Ethyl carbamate
Comparison
N-[(Boc)amino]methylamine Hydrochloride is unique due to its stability and ease of removal under mild acidic conditions. Compared to benzyl carbamate, which requires catalytic hydrogenation for deprotection, tert-butyl (aminomethyl)carbamate hydrochloride offers a more straightforward deprotection process. Ethyl carbamate, on the other hand, is less commonly used due to its lower stability and higher reactivity.
Propiedades
IUPAC Name |
tert-butyl N-(aminomethyl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.ClH/c1-6(2,3)10-5(9)8-4-7;/h4,7H2,1-3H3,(H,8,9);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDDHKIWAABLKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![S-Desethylpiperidino S-[2-Carboxyl-2-oxo-ethyl-(2-aminoethyl)amino] Vardenafil](/img/new.no-structure.jpg)
![2-(2,5-difluorophenyl)-5-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)oxan-3-amine;dihydrochloride](/img/structure/B1145304.png)

